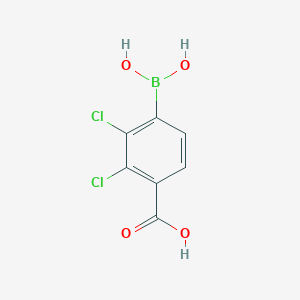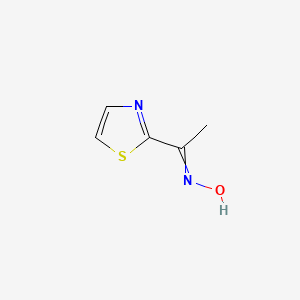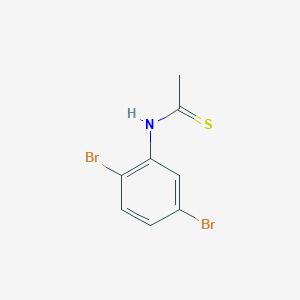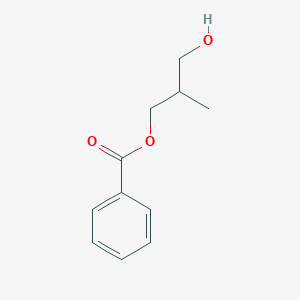
2-Ethyl-4-(trifluoromethylthio)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-(trifluoromethylthio)phenol, also known as ETFTP, is a synthetic compound with a wide range of applications in scientific research. ETFTP is a small molecule that can be used as a substrate or inhibitor of enzymes, as a fluorescent indicator, and as a fluorescent probe for various assays. ETFTP is also a useful tool for studying the structure and function of proteins and other biological molecules. ETFTP has been widely used in the fields of biochemistry, molecular biology, and cell biology.
科学的研究の応用
2-Ethyl-4-(trifluoromethylthio)phenol is widely used in scientific research as a substrate or inhibitor of enzymes, as a fluorescent indicator, and as a fluorescent probe for various assays. This compound is an effective inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs, toxins, and other molecules. This compound has also been used as a fluorescent indicator for the detection of calcium ions, as a fluorescent probe for the detection of DNA-binding proteins, and as a fluorescent tag for tracking the movement of proteins. This compound has been used to study the structure and function of proteins, as well as to study the mechanism of action of various drugs.
作用機序
The mechanism of action of 2-Ethyl-4-(trifluoromethylthio)phenol is not fully understood. However, it is believed that this compound binds to the active site of cytochrome P450 enzymes, which prevents the enzymes from catalyzing the metabolism of drugs, toxins, and other molecules. This compound also binds to DNA-binding proteins, which can be used to study the structure and function of these proteins. This compound has also been used as a fluorescent tag to track the movement of proteins.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs, toxins, and other molecules. This compound has also been used to study the structure and function of DNA-binding proteins. This compound has been used as a fluorescent indicator for the detection of calcium ions, and as a fluorescent tag for tracking the movement of proteins.
実験室実験の利点と制限
The main advantage of using 2-Ethyl-4-(trifluoromethylthio)phenol in laboratory experiments is that it is a small molecule that can be easily synthesized and used in a variety of assays. This compound is also a useful tool for studying the structure and function of proteins and other biological molecules. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.
将来の方向性
For the use of 2-Ethyl-4-(trifluoromethylthio)phenol in scientific research include further study of its mechanism of action, the development of new assays for the detection of proteins and other molecules, and the use of this compound as a fluorescent tag for tracking the movement of proteins. Additionally, this compound could be used in combination with other compounds to develop new drugs or other therapies. This compound could also be used in combination with other fluorescent indicators to develop more sensitive assays for the detection of proteins and other molecules. Finally, this compound could be used to study the interactions between proteins and other molecules, as well as to study the structure and function of proteins.
合成法
2-Ethyl-4-(trifluoromethylthio)phenol can be synthesized from 2-bromo-4-(trifluoromethylthio)phenol and ethyl iodide. The reaction is typically carried out in anhydrous dimethylformamide (DMF) at room temperature. The reaction is complete within 1 hour and yields a white solid. The product is purified by recrystallization from ethanol.
特性
IUPAC Name |
2-ethyl-4-(trifluoromethylsulfanyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3OS/c1-2-6-5-7(3-4-8(6)13)14-9(10,11)12/h3-5,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTNFKUSARZDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)SC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6292305.png)










